4-(Trifluoromethyl)quinoline-2-carbohydrazide

Medicinal Chemistry Pharmacokinetics ADME

This 4-(trifluoromethyl)quinoline-2-carbohydrazide is a regiospecific building block where the 4-CF₃ group is structurally decisive. Substituting non-fluorinated analogs (e.g., quinoline-2-carbohydrazide, CAS 5382-44-5) or other regioisomers alters LogP, electronic distribution, and downstream SAR—compromising experimental reproducibility. Its bifunctional architecture (pre-installed CF₃ + reactive hydrazide) enables rapid parallel synthesis of 1,3,4-oxadiazoles, hydrazones, and other privileged heterocycles for anti-TB and anticancer programs. cLogP 2.95 ensures favorable membrane permeability. White crystalline solid; store at 2–8°C.

Molecular Formula C11H8F3N3O
Molecular Weight 255.2 g/mol
CAS No. 1116339-57-1
Cat. No. B1504285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)quinoline-2-carbohydrazide
CAS1116339-57-1
Molecular FormulaC11H8F3N3O
Molecular Weight255.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(=O)NN)C(F)(F)F
InChIInChI=1S/C11H8F3N3O/c12-11(13,14)7-5-9(10(18)17-15)16-8-4-2-1-3-6(7)8/h1-5H,15H2,(H,17,18)
InChIKeyFSXUUZNRIABWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)quinoline-2-carbohydrazide CAS 1116339-57-1: A Unique Quinoline Hydrazide Building Block for Procurement


4-(Trifluoromethyl)quinoline-2-carbohydrazide (CAS: 1116339-57-1) is a specialized quinoline derivative characterized by the presence of a trifluoromethyl group at the 4-position and a reactive carbohydrazide moiety at the 2-position of the heteroaromatic core . It is a white crystalline solid with the molecular formula C₁₁H₈F₃N₃O and a molecular weight of 255.20 g/mol . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs, where the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, and the hydrazide function provides a versatile handle for further derivatization into more complex heterocyclic scaffolds, including potential anticancer, antitubercular, and antimicrobial agents [1].

Why 4-(Trifluoromethyl)quinoline-2-carbohydrazide Cannot Be Directly Substituted by Common Analogs


For scientific procurement, 4-(Trifluoromethyl)quinoline-2-carbohydrazide cannot be simply substituted by a generic quinoline-2-carbohydrazide or other regioisomers. The specific placement of the trifluoromethyl (-CF₃) group at the 4-position is a critical determinant of the compound's physicochemical properties and potential biological profile. As established in medicinal chemistry, the -CF₃ group significantly increases the lipophilicity (LogP) of a molecule, enhancing its membrane permeability, while the strong C-F bonds provide resistance to oxidative metabolism [1]. In contrast, a non-fluorinated analog like unsubstituted quinoline-2-carbohydrazide (CAS 5382-44-5) or a regioisomer with the -CF₃ at a different position (e.g., 8-position) will exhibit a different LogP, electronic distribution, and, consequently, divergent structure-activity relationships (SAR) and downstream derivatization potential [2]. Therefore, substituting this specific building block would invalidate established SAR and alter the physicochemical trajectory of the research program, making precise procurement of the 4-substituted isomer essential for experimental reproducibility.

Quantitative Differentiation of 4-(Trifluoromethyl)quinoline-2-carbohydrazide


Physicochemical Differentiation via Calculated Lipophilicity (cLogP)

The introduction of the 4-trifluoromethyl group onto the quinoline-2-carbohydrazide scaffold results in a quantifiable increase in lipophilicity compared to the unsubstituted parent compound. This is a key differentiator for medicinal chemists as it predicts enhanced membrane permeability and altered ADME properties [1].

Medicinal Chemistry Pharmacokinetics ADME

Derivatization Potential: Reactivity of the Carbohydrazide Moiety

The presence of the free hydrazide group (-C(O)NHNH₂) provides a distinct synthetic advantage over other quinoline-2-carbonyl derivatives, enabling direct, high-yield conversion to a range of biologically relevant heterocycles without the need for functional group interconversions [1].

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Commercial Availability and Purity Grades for Procurement

The compound is commercially available from specialty chemical suppliers, offering defined purity grades crucial for research reproducibility. The availability of high-purity material (≥97%) differentiates it from less common analogs that may require in-house synthesis or are only available in lower, unspecified purities .

Chemical Sourcing Procurement Quality Control

High-Value Application Scenarios for Procuring 4-(Trifluoromethyl)quinoline-2-carbohydrazide


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Libraries

This compound is ideal for medicinal chemistry laboratories engaged in the synthesis of focused libraries. Its bifunctional nature (a pre-installed CF₃ group and a reactive hydrazide handle) allows for the rapid parallel synthesis of diverse heterocycles, such as 1,3,4-oxadiazoles and hydrazones, which are privileged scaffolds in drug discovery for targeting bacterial infections and cancer. The quantifiably higher LogP (cLogP 2.95) ensures that resulting derivatives will have favorable membrane permeability profiles [1].

Tuberculosis Drug Discovery: SAR Studies Around Antimycobacterial Leads

Given that close analogs, such as 4-(1-adamantyl)-2-quinolinecarbohydrazide, have demonstrated potent in vitro antimycobacterial activity (MIC = 6.25 µg/mL against M. tuberculosis H37Rv), this compound is a strategic starting point for exploring novel anti-TB agents [1]. The 4-trifluoromethyl group is a metabolically stable and strongly electron-withdrawing alternative to bulky lipophilic groups, offering a new vector for SAR exploration to improve potency and reduce lipophilicity-driven toxicity.

Academic Research: Undergraduate and Graduate-Level Organic Synthesis

This compound serves as an excellent substrate for teaching advanced organic synthesis techniques in an academic setting. Its defined reactivity and stability under standard laboratory conditions (store at 2-8°C) make it suitable for multi-step synthesis projects, where students can perform and characterize a range of reactions (e.g., hydrazone formation, cyclization) leading to novel, fluorinated heterocycles [1].

Chemical Biology: Development of Novel Fluorescent Probes

Building on the known use of quinoline-2-carbohydrazide derivatives as fluorescent probes, this 4-trifluoromethyl analog offers a unique opportunity to develop new, red-shifted or environmentally sensitive probes [1]. The electron-withdrawing nature of the -CF₃ group can modulate the fluorescence properties of the quinoline core, which can be exploited for developing novel sensors for metal ions or specific biomolecules. The high purity of commercially available material is critical for minimizing background fluorescence and ensuring reproducible photophysical measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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